molecular formula C19H20N2 B12687724 2,2-Diphenyl-3-(1-pyrrolidino)propionitrile CAS No. 34604-62-1

2,2-Diphenyl-3-(1-pyrrolidino)propionitrile

Cat. No.: B12687724
CAS No.: 34604-62-1
M. Wt: 276.4 g/mol
InChI Key: ALFRFUMWZNIYMQ-UHFFFAOYSA-N
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Description

2,2-Diphenyl-3-(1-pyrrolidino)propionitrile is a chemical compound that features a pyrrolidine ring attached to a propionitrile group, with two phenyl groups at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenyl-3-(1-pyrrolidino)propionitrile typically involves the reaction of pyrrolidine with a suitable nitrile precursor. One common method is the nucleophilic addition of pyrrolidine to a nitrile compound, followed by cyclization to form the pyrrolidine ring. The reaction conditions often require a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalytic systems to enhance reaction rates and yields. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-3-(1-pyrrolidino)propionitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

2,2-Diphenyl-3-(1-pyrrolidino)propionitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Diphenyl-3-(1-pyrrolidino)propionitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity to these targets, while the phenyl groups contribute to the compound’s overall stability and reactivity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog with a similar ring structure but lacking the phenyl groups and nitrile functionality.

    2,2-Diphenylpropionitrile: Similar in structure but without the pyrrolidine ring.

    3-(1-Pyrrolidino)propionitrile: Lacks the phenyl groups but retains the pyrrolidine and nitrile functionalities.

Uniqueness

2,2-Diphenyl-3-(1-pyrrolidino)propionitrile is unique due to the combination of its pyrrolidine ring, phenyl groups, and nitrile functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

34604-62-1

Molecular Formula

C19H20N2

Molecular Weight

276.4 g/mol

IUPAC Name

2,2-diphenyl-3-pyrrolidin-1-ylpropanenitrile

InChI

InChI=1S/C19H20N2/c20-15-19(16-21-13-7-8-14-21,17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-14,16H2

InChI Key

ALFRFUMWZNIYMQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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